molecular formula C11H16O3 B2784458 2-(Benzyloxy)butane-1,3-diol CAS No. 1822843-49-1

2-(Benzyloxy)butane-1,3-diol

Cat. No.: B2784458
CAS No.: 1822843-49-1
M. Wt: 196.246
InChI Key: UDCCMLGJXMLHBF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)butane-1,3-diol is an organic compound with the molecular formula C11H16O3. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane chain with a phenylmethoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzyloxy)butane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of diethyl phenylmalonate with sodium borohydride (NaBH4) in the presence of an alkali metal dihydrogen phosphate buffer . Another method includes the dihydroxylation of alkenes using reagents such as osmium tetroxide or potassium permanganate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective reducing agents. The use of supported noble-metal nanoparticles, such as gold or palladium catalysts, has been explored for the oxidative esterification of diols .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)butane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbonyl compounds, halogenated derivatives, and simpler alcohols depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Benzyloxy)butane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Benzyloxy)butane-1,3-diol exerts its effects involves its hydroxyl groups participating in hydrogen bonding and nucleophilic reactions. These interactions can influence the compound’s reactivity and its ability to form various derivatives. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)butane-1,3-diol is unique due to its phenylmethoxy substituent, which imparts distinct chemical properties and reactivity compared to simpler diols. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .

Properties

IUPAC Name

2-phenylmethoxybutane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-9(13)11(7-12)14-8-10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCCMLGJXMLHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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